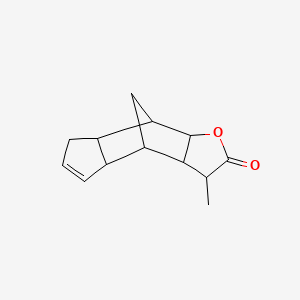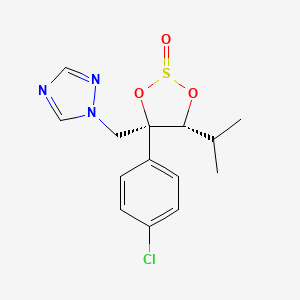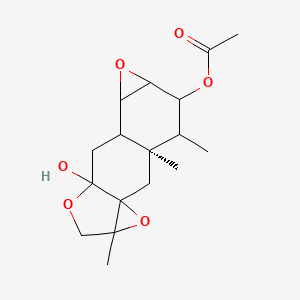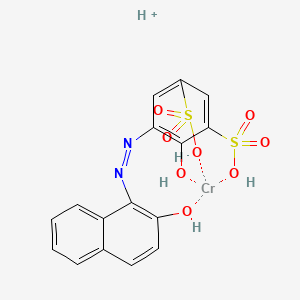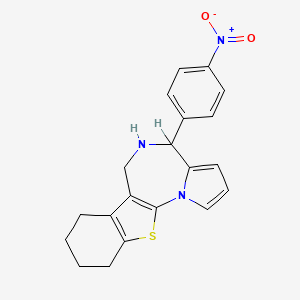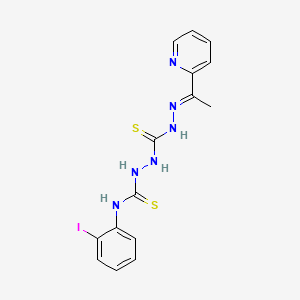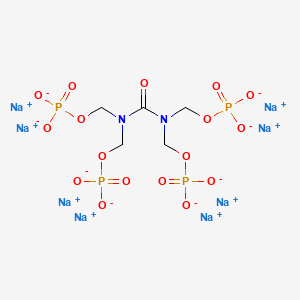
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is a chemical compound with the molecular formula C₅H₁₆N₂O₁₇P₄Na₈. This compound is known for its unique structure, which includes multiple phosphonooxy groups attached to a urea backbone. It is primarily used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt typically involves the reaction of urea with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. The final product is usually purified through crystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphonooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized urea derivatives.
科学研究应用
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
作用机制
The mechanism of action of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt involves its interaction with specific molecular targets. The phosphonooxy groups play a crucial role in these interactions, facilitating binding to target molecules and influencing their activity. The exact pathways involved depend on the specific application and the target molecules.
相似化合物的比较
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: A precursor used in the synthesis of the compound.
N,N,N’,N’-Tetrakis((phosphonooxy)methyl)urea: A related compound with similar structural features.
Uniqueness
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is unique due to its multiple phosphonooxy groups and the presence of sodium ions, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
属性
CAS 编号 |
70851-56-8 |
|---|---|
分子式 |
C5H8N2Na8O17P4 |
分子量 |
675.93 g/mol |
IUPAC 名称 |
octasodium;[bis(phosphonatooxymethyl)carbamoyl-(phosphonatooxymethyl)amino]methyl phosphate |
InChI |
InChI=1S/C5H16N2O17P4.8Na/c8-5(6(1-21-25(9,10)11)2-22-26(12,13)14)7(3-23-27(15,16)17)4-24-28(18,19)20;;;;;;;;/h1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI 键 |
HBJZGYRXANJPAR-UHFFFAOYSA-F |
规范 SMILES |
C(N(COP(=O)([O-])[O-])C(=O)N(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


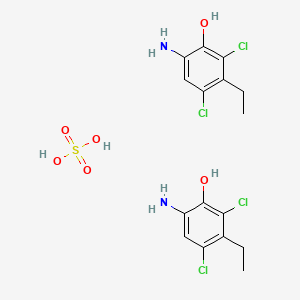
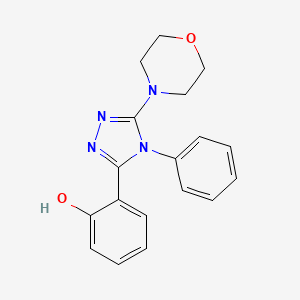

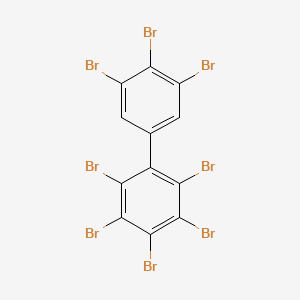
![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
